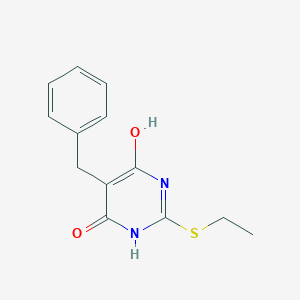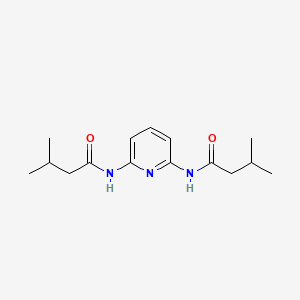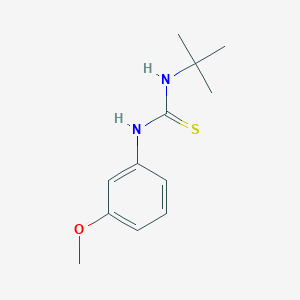![molecular formula C15H15NO4S2 B5878882 methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)
methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate, commonly known as MMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMB is a sulfonamide-based compound that possesses a benzene ring and a methylthio group.
Wirkmechanismus
The mechanism of action of MMB is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of prostaglandins that contribute to inflammation and pain. MMB has also been shown to inhibit the activity of lipoxygenase, which is involved in the production of leukotrienes that contribute to inflammation.
Biochemical and Physiological Effects
Studies have shown that MMB possesses anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, MMB has been shown to inhibit the proliferation of cancer cells in vitro, suggesting its potential use as an anticancer agent. MMB has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MMB in lab experiments is its relatively simple synthesis method, which allows for the easy production of large quantities of the compound. Additionally, MMB is stable under a wide range of conditions, making it easy to handle and store. However, one limitation of using MMB in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of MMB. One direction is the further investigation of its anti-inflammatory and analgesic properties, particularly in the context of chronic pain and inflammation. Additionally, the potential use of MMB as a fluorescent probe for the detection of metal ions could be further explored. Finally, the anticancer potential of MMB could be further investigated, particularly in vivo studies to determine its efficacy and safety.
Conclusion
In conclusion, MMB is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple, and it possesses anti-inflammatory, analgesic, and antioxidant properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, MMB has been studied for its potential use as a fluorescent probe for the detection of metal ions and as an anticancer agent. Further studies are needed to fully understand the mechanism of action and potential applications of MMB.
Synthesemethoden
MMB can be synthesized through a multistep process that involves the reaction of 4-(methylthio)aniline with p-toluenesulfonyl chloride, followed by the reaction with methyl 4-aminobenzoate in the presence of a base. The resulting compound is then purified through column chromatography to obtain MMB.
Wissenschaftliche Forschungsanwendungen
MMB has been studied for its potential applications in various scientific fields. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, MMB has been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and iron.
Eigenschaften
IUPAC Name |
methyl 4-[(4-methylsulfanylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-20-15(17)11-3-5-12(6-4-11)16-22(18,19)14-9-7-13(21-2)8-10-14/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKLFTUONHBJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-chlorophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5878803.png)

![3-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5878814.png)
![N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5878817.png)



![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5878865.png)
![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)


